molecular formula C13H13ClN4O2 B6097961 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

Cat. No. B6097961
M. Wt: 292.72 g/mol
InChI Key: XQFYUVRSVMLUOE-CAOOACKPSA-N
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Description

3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as DMCPH, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. DMCPH is a hydrazone derivative of 3,4-dimethoxybenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not yet fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. This compound has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase and α-glucosidase, which are involved in the development of hyperpigmentation and diabetes, respectively.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is its potent anti-cancer activity against a variety of cancer cell lines. This compound is also relatively easy to synthesize and has a relatively low toxicity profile. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the research of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One of the main directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of more efficient methods for the delivery of this compound in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as dermatology and neurology.

Synthesis Methods

The synthesis of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction between 3,4-dimethoxybenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone bond between the aldehyde group of 3,4-dimethoxybenzaldehyde and the hydrazide group of 3-chloro-2-pyrazinecarboxylic acid hydrazide. The resulting compound, this compound, is a yellow crystalline solid with a melting point of 194-196°C.

Scientific Research Applications

3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound is believed to exert its anti-cancer activity through the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis.

properties

IUPAC Name

3-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-19-10-4-3-9(7-11(10)20-2)8-17-18-13-12(14)15-5-6-16-13/h3-8H,1-2H3,(H,16,18)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFYUVRSVMLUOE-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC=CN=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC=CN=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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